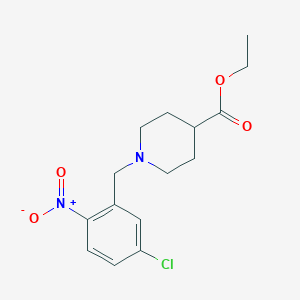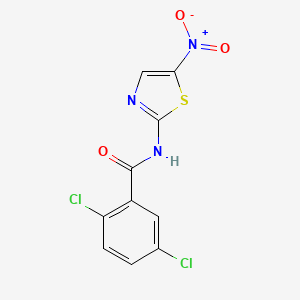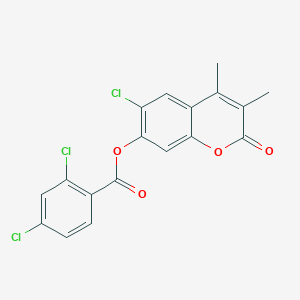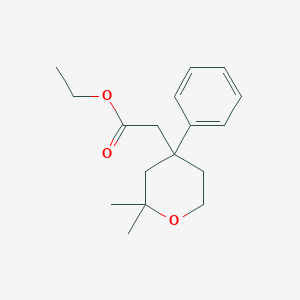![molecular formula C20H10F2N2O2S B5165460 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B5165460.png)
2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a benzimidazole ring, and a difluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor and response surface methodology can help identify optimal reaction parameters, such as temperature, oxygen flow rate, and catalyst loading .
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and benzimidazole derivatives, such as:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
Uniqueness
What sets 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is its unique combination of structural features, including the difluorophenyl group and the fused thiazole-benzimidazole rings
Propriétés
IUPAC Name |
(2E)-2-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2O2S/c21-11-5-7-13(14(22)9-11)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJSQSDCYYJML-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)F)F)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)F)F)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{5-[(methylthio)methyl]-1,2,4-oxadiazol-3-yl}phenyl)ethanol](/img/structure/B5165383.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B5165388.png)

![4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline](/img/structure/B5165400.png)

![4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5165410.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5165443.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5165446.png)


![METHYL 3-[(2-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5165469.png)
![5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL](/img/structure/B5165471.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B5165478.png)
